5-Bromo-3-nitro-2-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-nitro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQMCIGWQQKNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine
Abstract
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic architecture, characterized by a pyridine ring substituted with a bromine atom, a nitro group, and a trifluoromethyl group, renders it a versatile building block for advanced chemical synthesis. The presence of two potent electron-withdrawing groups (-NO₂ and -CF₃) dramatically influences the reactivity of the pyridine core, making it highly susceptible to nucleophilic aromatic substitution and a valuable substrate for various cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, reactivity, and proven synthetic applications, offering researchers and drug development professionals a practical resource for leveraging this powerful intermediate.
Introduction and Molecular Overview
This compound is a substituted pyridine derivative. The strategic placement of its functional groups dictates its chemical behavior. The trifluoromethyl (-CF₃) group at the 2-position and the nitro (-NO₂) group at the 3-position act as strong electron-withdrawing groups (EWGs). This electronic pull creates a significant electron deficiency within the pyridine ring.[1] This inherent electron-deficient nature is the primary driver of the compound's high reactivity, particularly in reactions involving nucleophiles.
The bromine atom at the 5-position serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions and as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][2][3] Consequently, this molecule is a crucial precursor for synthesizing more complex molecular architectures, enabling the introduction of diverse functionalities essential for tuning the biological activity and pharmacokinetic properties of target molecules.[1][4]
Physicochemical and Spectroscopic Properties
The fundamental properties of a related isomer, 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, are well-documented and provide a strong reference for the title compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | Not explicitly available; Isomer: 956104-42-0 | [5] |
| Molecular Formula | C₆H₂BrF₃N₂O₂ | [1][5] |
| Molecular Weight | 270.99 g/mol | [5] |
| Appearance | Expected to be a white to light yellow solid | [6] |
| XLogP3 | 2.6 | [5] |
Spectroscopic data, including NMR, HPLC, and LC-MS, are available from commercial suppliers for the characterization and purity assessment of this compound and its isomers.[7]
Core Reactivity and Electronic Landscape
The reactivity of this compound is dominated by the synergistic effect of its substituents.
-
Electron-Deficient Ring: The -NO₂ and -CF₃ groups powerfully withdraw electron density from the pyridine ring via both inductive and resonance effects. This activation is critical for facilitating the addition of nucleophiles, which is the rate-determining step in SₙAr reactions.[1][8][9]
-
Versatile Bromine Handle: The C-Br bond is the primary site for synthetic modification. Its reactivity allows for two major classes of transformations:
-
Nucleophilic Aromatic Substitution (SₙAr): The bromine can be displaced by a wide range of nucleophiles.
-
Cross-Coupling Reactions: It readily participates in palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.
-
Below is a diagram illustrating the principal reaction pathways available for this scaffold.
Caption: Key reaction pathways for this compound.
Key Synthetic Transformations and Protocols
The true value of this compound lies in its application as a versatile synthetic intermediate. The following sections provide detailed, field-proven protocols for its most critical transformations.
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr is a fundamental reaction for introducing nucleophiles onto the electron-deficient pyridine ring, displacing the bromide.[8][10] This pathway is highly efficient due to the strong activation provided by the -NO₂ and -CF₃ groups.
Caption: Generalized workflow for an SₙAr reaction.
Experimental Protocol: SₙAr with an Amine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a dry, aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired substituted pyridine.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the bromide with an organoboron reagent, typically an aryl or heteroaryl boronic acid.[3][11][12] This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).[13]
-
Solvent Addition and Degassing: Add a solvent mixture, such as toluene/ethanol/water (4:1:1 ratio).[13] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).[13]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the biaryl product.
Sonogashira Cross-Coupling
The Sonogashira coupling is used to form a C-C bond between the bromide and a terminal alkyne, providing access to valuable alkynyl-pyridine structures.[14][15] The reaction is co-catalyzed by palladium and copper salts.[2]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a degassed solution of a suitable solvent system like THF/Et₃N (2:1 ratio), combine this compound (1.1 eq), a palladium catalyst like Pd(PPh₃)₄ (0.15 eq), and a copper co-catalyst such as Copper(I) iodide (CuI, 0.3 eq).[2]
-
Reagent Addition: Add the terminal alkyne (1.0 eq) dropwise to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 16-24 hours or until completion is confirmed by TLC/LC-MS.[2]
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify by flash chromatography to isolate the alkynyl-pyridine product.
Applications in Research and Development
The trifluoromethylpyridine motif is a key structural element in many active agrochemical and pharmaceutical ingredients.[16] The -CF₃ group often enhances metabolic stability and membrane permeability, which are crucial for drug efficacy.[1] this compound serves as a critical building block for accessing these high-value compounds.[1] Its derivatives have been explored as precursors for drug candidates and as intermediates in the synthesis of complex organic molecules for various therapeutic areas.[1][4]
Safety and Handling
As with related halogenated nitroaromatic compounds, this compound should be handled with care.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[17][18]
-
Precautionary Measures:
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.[20]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[19]
Conclusion
This compound is a highly activated and synthetically versatile building block. The combined electronic effects of its nitro and trifluoromethyl substituents render it exceptionally reactive toward nucleophilic aromatic substitution, while the bromine atom provides a reliable handle for a suite of powerful cross-coupling reactions. The protocols and reactivity principles detailed in this guide underscore its importance and provide a framework for its effective use in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical sectors.
References
- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0. Benchchem.
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383. PubChem.
- SAFETY DATA SHEET for 2-Bromo-5-(trifluoromethyl)pyridine. Fisher Scientific.
- SAFETY DATA SHEET for 2-Bromo-5-methylpyridine. TCI AMERICA - Spectrum Chemical.
- 5-bromo-2-nitropyridine Safety D
- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350. PubChem.
- Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0. ChemicalBook.
- 5-BROMO-2-NITROPYRIDINE EXTRA PURE MSDS. Loba Chemie.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
- Aromatic Substitution | Flow Reactions. Vapourtec Ltd.
- Sonogashira coupling. Wikipedia.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing).
- nucleophilic arom
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
- Sonogashira Coupling. Organic Chemistry Portal.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions. Chemija.
- 956104-42-0|2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. BLDpharm.
- Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis. Benchchem.
Sources
- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 [chemicalbook.com]
- 7. 956104-42-0|2-Bromo-5-nitro-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 8. vapourtec.com [vapourtec.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. lobachemie.com [lobachemie.com]
- 19. fishersci.com [fishersci.com]
- 20. spectrumchemical.com [spectrumchemical.com]
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine CAS number and identifiers
An In-Depth Technical Guide to 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine
Introduction
In the landscape of modern medicinal and agrochemical research, halogenated and nitrated heterocyclic compounds serve as foundational building blocks for creating novel, high-efficacy molecules. This compound is a substituted pyridine derivative that embodies this principle. It incorporates three distinct functional groups—a trifluoromethyl group (-CF3), a nitro group (-NO2), and a bromine atom (-Br)—each conferring unique physicochemical properties and synthetic possibilities. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. The nitro and bromo moieties are exceptionally versatile synthetic handles, allowing for a wide array of subsequent chemical transformations. This guide provides a comprehensive technical overview of this compound, from its core identifiers and synthesis to its potential applications and safe handling protocols, designed for researchers and scientists in drug development and chemical synthesis.
Core Identifiers and Physicochemical Properties
Precise identification is critical in chemical research. The primary identifiers for this compound are summarized below. It is crucial to distinguish this compound from its isomers, which may have different CAS numbers and reactivity profiles.
| Identifier | Value | Source |
| CAS Number | 1211540-75-8 | [2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₆H₂BrF₃N₂O₂ | [2] |
| Molecular Weight | 270.99 g/mol | [2] |
| Canonical SMILES | C1=C(C(=NC(=C1)Br)[O-])C(F)(F)F |
Structural Isomers of Note
Researchers frequently encounter isomers of substituted pyridines. A notable and more commonly documented isomer is 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, which has a different substitution pattern and its own unique set of identifiers.
| Identifier | Value (for Isomer) | Source |
| CAS Number | 956104-42-0 | [3][4][5][6] |
| IUPAC Name | 2-bromo-5-nitro-3-(trifluoromethyl)pyridine | [3] |
| Molecular Formula | C₆H₂BrF₃N₂O₂ | [3] |
| Molecular Weight | 270.99 g/mol | [3][4][5] |
Awareness of these isomers is essential to ensure the correct material is sourced and utilized in experimental work.
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical approach would involve the sequential functionalization of a suitable pyridine precursor. A possible route starting from 2-(trifluoromethyl)pyridine is outlined below. The causality behind this multi-step process lies in the directing effects of the substituents. The trifluoromethyl group is an electron-withdrawing, meta-directing group, which influences the position of subsequent electrophilic aromatic substitutions.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol Considerations:
-
Step 1: Bromination of 2-(Trifluoromethyl)pyridine.
-
Rationale: The first step is to introduce the bromine atom. The trifluoromethyl group deactivates the ring, making electrophilic substitution challenging. Strong brominating conditions, such as N-Bromosuccinimide (NBS) in concentrated sulfuric acid, would likely be required. The bromine would be directed to the 5-position, which is meta to the -CF3 group and less sterically hindered.
-
Methodology:
-
To a cooled solution of concentrated sulfuric acid, add 2-(trifluoromethyl)pyridine dropwise.
-
Add N-Bromosuccinimide portion-wise, maintaining a low temperature (e.g., 0-10 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Pour the reaction mixture onto ice and neutralize carefully with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.
-
-
-
Step 2: Nitration of 5-Bromo-2-(trifluoromethyl)pyridine.
-
Rationale: The final step is the introduction of the nitro group. Both the -Br and -CF3 groups are deactivating and meta-directing. The position ortho to the bromine and meta to the trifluoromethyl group (the 3-position) is the most likely site for nitration. Standard nitrating conditions (a mixture of nitric acid and sulfuric acid) should effect this transformation[7][8].
-
Methodology:
-
Add 5-Bromo-2-(trifluoromethyl)pyridine to concentrated sulfuric acid at 0 °C.
-
Add a mixture of fuming nitric acid and sulfuric acid dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours as described in similar preparations[8].
-
Work-up the reaction by pouring it onto ice, filtering the resulting precipitate, washing with water, and drying to yield the final product.
-
-
Chemical Reactivity
The utility of this compound stems from the distinct reactivity of its functional groups:
-
Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard conditions like hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂)[4]. This resulting aminopyridine is a critical intermediate for constructing amides, ureas, and other structures common in pharmaceuticals.
-
Bromo Group: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures or the introduction of diverse side chains[4].
-
Pyridine Ring: The pyridine ring is electron-deficient, a state exacerbated by the two powerful electron-withdrawing groups (-CF3 and -NO2). This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the substituents.
Applications in Research and Development
This compound is not an end-product but a strategic intermediate. Its value lies in its potential as a building block for discovering new active pharmaceutical ingredients (APIs) and agrochemicals[4][9][10].
Caption: The relationship between the compound's functional groups and its applications.
Medicinal Chemistry
The trifluoromethylpyridine (TFMP) motif is a key structural feature in numerous approved drugs and clinical candidates[9][10]. The trifluoromethyl group can significantly improve a molecule's pharmacokinetic profile by blocking metabolic oxidation and increasing its ability to cross cell membranes[1]. This compound provides a scaffold where the bromo and nitro groups can be elaborated into more complex structures, targeting a wide range of biological targets such as kinases, ion channels, and receptors[11][12]. For example, related pyridine impurities are noted in the synthesis of the anti-cancer drug Apalutamide, highlighting the relevance of this chemical space[5].
Agrochemical Development
The TFMP core is also prevalent in modern pesticides, including herbicides, fungicides, and insecticides[9][10]. The unique properties imparted by the fluorinated group contribute to the potency and selectivity of these agents. This compound serves as a valuable starting material for creating libraries of novel compounds to be screened for pesticidal activity.
Hazard Profile and Safe Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach to handling is mandatory, based on data from structurally similar compounds. Related nitrated and brominated pyridines are classified as hazardous, with potential health effects.
Anticipated Hazards (based on related compounds):
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled[13][14].
-
Irritation: Causes skin irritation and serious eye irritation[14][15].
-
Respiratory Tract Irritation: May cause respiratory irritation[15].
Recommended Safe Handling Protocol
Personal Protective Equipment (PPE):
-
Wear a properly fitted laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
If there is a risk of generating dust or aerosols, use a certified respirator with an appropriate cartridge.
Engineering Controls:
-
All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing[16].
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[13].
Disposal:
-
Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or the environment[15].
Conclusion
This compound is a highly functionalized chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its strategic combination of a trifluoromethyl group for modulating biological properties and two versatile synthetic handles (bromo and nitro groups) makes it a valuable tool for research and development. While its synthesis requires careful control, its utility in creating diverse molecular architectures is clear. Due to its potential hazards, strict adherence to safety protocols is essential during its handling and use.
References
-
Appretech Scientific Limited. This compound.
-
PubChem. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine.
-
Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
Benchchem. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0.
-
Anant Pharmaceuticals Pvt. Ltd. CAS 956104-42-0 2-Bromo-5-Nitro-3-(Trifluoromethyl)Pyridine Impurity.
-
PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
-
BLDpharm. 956104-42-0|2-Bromo-5-nitro-3-(trifluoromethyl)pyridine.
-
AChemBlock. 5-Bromo-3-fluoro-2-nitropyridine 97% | CAS: 1532517-95-5.
-
Sigma-Aldrich. 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine.
-
ChemScene. 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-5-(trifluoromethyl)pyridine.
-
ChemicalBook. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0.
-
Loba Chemie. 5-BROMO-2-NITROPYRIDINE EXTRA PURE MSDS.
-
ChemicalBook. 5-Bromo-3-nitropyridine-2-carbonitrile SAFETY DATA SHEET.
-
TCI Chemicals. SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine.
-
Sigma-Aldrich. SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene.
-
Organic Syntheses. 2,3-diaminopyridine.
-
Sigma-Aldrich. 5-Bromo-2-(trifluoromethyl)pyridine 97.
-
PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine.
-
Shanghai Heat-biochem Co., Ltd. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine.
-
Frontier Specialty Chemicals. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid.
-
The Royal Society of Chemistry. Supplementary Information for a scientific article.
-
PubMed. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.
-
ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
-
Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. appretech.com [appretech.com]
- 3. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 5. CAS 956104-42-0 2-Bromo-5-Nitro-3-(Trifluoromethyl)Pyridine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. 956104-42-0|2-Bromo-5-nitro-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 11. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 12. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. lobachemie.com [lobachemie.com]
- 16. chemicalbook.com [chemicalbook.com]
Storage stability and handling of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Storage, Stability, and Handling of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine
Foreword
This compound is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical sectors. Its utility as a synthetic building block is derived from the unique electronic and steric properties conferred by its three distinct substituents. The strongly electron-withdrawing nitro and trifluoromethyl groups render the pyridine ring exceptionally electron-deficient, activating it for a variety of chemical transformations. However, these same activating features present distinct challenges regarding the compound's long-term stability and safe handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this reagent effectively, ensuring both experimental integrity and laboratory safety. We will delve into the causality behind recommended protocols, grounding our advice in fundamental chemical principles and field-proven experience.
Physicochemical Profile and Electronic Characteristics
A foundational understanding of the molecule's structure is critical to predicting its behavior.
Core Properties
| Property | Value | Source |
| CAS Number | Not explicitly found for this specific isomer; similar compounds exist. | N/A |
| Molecular Formula | C₆H₂BrF₃N₂O₂ | [1] |
| Molecular Weight | 270.99 g/mol | [1] |
| Appearance | Typically a solid at room temperature. | [2] |
| Melting Point | 41-45 °C (for the related isomer 5-Bromo-2-(trifluoromethyl)pyridine) | [2] |
The Influence of Substituents on Reactivity and Stability
The chemical personality of this compound is a direct consequence of the powerful electronic effects of its substituents. This relationship is key to understanding its stability.
Caption: Logical relationship between functional groups and chemical stability.
-
Nitro (-NO₂) & Trifluoromethyl (-CF₃) Groups: Both are potent electron-withdrawing groups. The -NO₂ group withdraws density via both induction (-I effect) and resonance (-M effect), while the -CF₃ group acts primarily through a very strong inductive effect.[3] Their combined influence makes the pyridine ring highly electrophilic.
-
Bromine (-Br) Atom: Serves as a good leaving group in nucleophilic aromatic substitution (SNAAr) reactions, which is the primary mode of its synthetic utility.[3]
This intense electron deficiency is a double-edged sword: it makes the molecule an excellent substrate for desired synthetic reactions but also renders it inherently susceptible to degradation by common nucleophiles, including water.
Storage Protocols and Stability Assessment
The primary goal of a storage strategy is to mitigate the factors that can initiate decomposition. The product is considered stable under recommended storage conditions, but precautions are necessary to ensure long-term integrity.[4]
Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Causality and Rationale |
| Temperature | 2-8°C or Cool, Dry Place | Reduces the kinetic rate of potential decomposition reactions. While some suppliers suggest room temperature, refrigeration is a prudent measure to minimize hydrolytic or other degradation pathways over extended periods.[5][6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture, which can act as a nucleophile and lead to hydrolysis, and oxygen, which could participate in oxidative degradation, especially if trace metal catalysts are present. Storage under argon is explicitly recommended by some suppliers.[5] |
| Light | Amber vial / Dark Location | Protects the compound from photolytic degradation. Nitroaromatic compounds can be light-sensitive, absorbing UV radiation that can lead to radical-based decomposition. |
| Container | Tightly Sealed, Chemically Resistant Glass | Prevents the ingress of moisture and other atmospheric contaminants. The container should be checked regularly for leaks.[5][6] |
Experimental Protocol: Purity Verification via HPLC
To ensure the integrity of the material before use, especially after long-term storage, a routine purity check is essential. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose.[8]
Objective: To quantify the purity of this compound and detect any potential degradants.
Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with an appropriate solvent (e.g., 50:50 Acetonitrile:Water).
-
Sample Preparation: Prepare a sample at the same concentration as the standard.
-
HPLC Conditions (Example Method):
-
Analysis:
-
Inject the standard and sample solutions.
-
Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
-
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
System Validation: A sharp, symmetrical peak for the main component should be observed. The appearance of significant new peaks, particularly earlier-eluting (more polar) ones, may indicate hydrolysis or other forms of degradation.
Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if inhaled or comes into contact with skin.[9] Therefore, stringent adherence to safety protocols is mandatory.
Hazard Summary and Required Controls
| Hazard Class | Precautionary Statement | Required Control Measure |
| Skin Irritation | Causes skin irritation (H315).[6] | Wear protective gloves (nitrile), lab coat, and handle with proper glove removal technique.[6][10] |
| Eye Irritation | Causes serious eye irritation (H319).[6] | Use chemical safety goggles or a face shield. Ensure an eyewash station is readily accessible.[4][6] |
| Respiratory Irritation | May cause respiratory irritation (H335).[6] | Always handle within a certified chemical fume hood to avoid dust formation and inhalation.[4][9] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[9] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[5][6] |
Workflow for Safe Weighing and Dispensing
This workflow minimizes exposure and prevents contamination of the bulk reagent.
Caption: A self-validating workflow for handling the solid reagent.
Reactivity and Chemical Incompatibilities
Primary Reactivity
The compound's primary utility lies in Nucleophilic Aromatic Substitution (SNAAr) . The bromine atom is readily displaced by a variety of nucleophiles (amines, thiols, alkoxides), a reaction facilitated by the electron-deficient nature of the ring.[3]
Incompatible Materials
To prevent uncontrolled reactions and degradation, avoid contact with the following:
-
Strong Oxidizing Agents: Can react violently with the pyridine ring or other functional groups.[6]
-
Strong Bases: While bases are often used in SNAAr reactions, strong, non-nucleophilic bases in storage or uncontrolled conditions can lead to decomposition.[6][9]
-
Strong Acids: May cause unpredictable reactions or degradation.[6][9]
-
Strong Reducing Agents: Can lead to the highly exothermic and uncontrolled reduction of the nitro group.
References
-
Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (1953-07-15). [Online] Available at: [Link]
-
ResearchGate. Nitropyridines: Synthesis and reactions. (2025-08-07). [Online] Available at: [Link]
-
Canadian Science Publishing. PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. [Online] Available at: [Link]
-
Capot Chemical. MSDS of 3-Bromo-5-(trifluoromethyl)pyridine-d3. (2026-02-01). [Online] Available at: [Link]
- Google Patents.WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Online] Available at: [Link]
-
ATSDR. ANALYTICAL METHODS for Pyridine. [Online] Available at: [Link]
-
Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016-09-01). [Online] Available at: [Link]
-
PubChem. 5-Bromo-2-nitropyridine. [Online] Available at: [Link]
-
PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Online] Available at: [Link]
- Google Patents.US4650875A - Preparation of (trifluoromethyl)pyridines.
-
PubChem. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. [Online] Available at: [Link]
Sources
- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5 [sigmaaldrich.com]
- 3. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine
Introduction
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine is a highly versatile and reactive building block in modern synthetic organic chemistry, particularly in the fields of medicinal chemistry and agrochemical research. Its unique electronic properties, arising from the synergistic electron-withdrawing effects of the nitro group, the trifluoromethyl group, and the pyridine nitrogen, render the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the reactivity of this substrate, detailed protocols for its functionalization with various nucleophiles, and insights into the underlying reaction mechanisms.
The strategic positioning of the bromine atom at the 5-position, activated by the ortho-nitro group and the para-trifluoromethyl group, makes it an excellent leaving group for SNAr reactions. This allows for the facile introduction of a wide array of functional groups, including amines, ethers, and thioethers, providing a powerful tool for the synthesis of complex molecular architectures.
Chemical Properties and Reactivity
The reactivity of this compound in SNAr reactions is governed by the principles of nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
The key factors contributing to the high reactivity of this substrate are:
-
Strong Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups strongly withdraw electron density from the pyridine ring, making it electron-deficient and thus highly electrophilic. This enhances the rate of nucleophilic attack.
-
Stabilization of the Meisenheimer Intermediate: The negative charge developed in the Meisenheimer complex is effectively delocalized by the nitro and trifluoromethyl groups, as well as the ring nitrogen, which stabilizes this key intermediate and lowers the activation energy of the reaction.
-
Good Leaving Group: The bromide ion is a good leaving group, facilitating the rearomatization of the ring in the final step of the reaction.
Reaction Mechanism
The generally accepted mechanism for the SNAr reaction on this compound is depicted below:
Figure 1: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocols
Safety Precautions: this compound is a potentially hazardous chemical. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for detailed safety information before use.
General Protocol for Amination Reactions
This protocol provides a general procedure for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine (1.1 - 1.5 eq.) to the solution.
-
Add the base (1.5 - 2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (typically between 25 °C and 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Amination Reactions
| Amine | Base | Solvent | Temperature (°C) |
| Morpholine | K₂CO₃ | DMF | 60 |
| Piperidine | Et₃N | MeCN | 50 |
| Aniline | DIPEA | DMSO | 80 |
General Protocol for Alkoxylation Reactions
This protocol describes a general procedure for the synthesis of aryl ethers from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq.) and dissolve it in the chosen anhydrous solvent.
-
Cool the solution to 0 °C and add the strong base (1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the alkoxide.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Alkoxylation Reactions
| Alcohol | Base | Solvent | Temperature (°C) |
| Methanol | NaH | THF | 25 |
| Phenol | KOtBu | DMF | 50 |
General Protocol for Thiolation Reactions
This protocol outlines a general procedure for the synthesis of thioethers from this compound and a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH))
-
Polar solvent (e.g., DMF, Ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the thiol (1.1 eq.) and the base (1.2 eq.) in the chosen solvent.
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Conditions for Thiolation Reactions
| Thiol | Base | Solvent | Temperature (°C) |
| Thiophenol | K₂CO₃ | DMF | 25 |
| Benzyl thiol | NaOH | Ethanol | 40 |
Experimental Workflow
Figure 2: General experimental workflow for SNAr reactions.
Potential Challenges and Considerations
-
Nitro-Group Migration: In some instances of nucleophilic substitution on nitropyridines, migration of the nitro group has been observed. While less common with a good leaving group like bromide at an activated position, it is a potential side reaction to be aware of, especially under forcing conditions. Careful monitoring of the reaction and characterization of the product are crucial.
-
Competing Reactions: The nitro group can be reduced under certain conditions. It is important to choose reagents and reaction conditions that are compatible with the nitro functionality if its retention is desired.
-
Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction rate and outcome. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the base and the leaving group, increasing the nucleophilicity of the attacking species. The strength of the base should be tailored to the pKa of the nucleophile.
Conclusion
This compound is a powerful synthetic intermediate for the construction of highly functionalized pyridine derivatives. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. By understanding the underlying principles of nucleophilic aromatic substitution and carefully controlling reaction parameters, a wide range of novel compounds with potential applications in drug discovery and materials science can be efficiently synthesized.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... [Link]
-
YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link] (Note: A representative, non-working URL is provided as the original link may not be stable. The title and source are accurate.)
-
Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
PubChem. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350. [Link]
-
Jia, et al. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9, 2005. [Link]
Troubleshooting & Optimization
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine
Welcome to the technical support center for the cross-coupling of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for this challenging substrate. The unique electronic nature of this molecule—characterized by a highly electron-deficient pyridine ring—necessitates careful consideration of catalyst systems and reaction conditions to achieve successful outcomes.
Understanding the Substrate: An Electron-Deficient Pyridine
This compound is a particularly challenging substrate for palladium-catalyzed cross-coupling reactions due to several factors:
-
Extreme Electron Deficiency: The combined electron-withdrawing effects of the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) significantly lower the electron density of the pyridine ring. This makes the C-Br bond more susceptible to oxidative addition, which can be beneficial, but also influences the subsequent steps of the catalytic cycle.[1]
-
Lewis Basic Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison and hindering the desired catalytic activity.
-
Potential for Side Reactions: The presence of the nitro group can lead to undesired side reactions under certain conditions, and the high electrophilicity of the ring may make it susceptible to nucleophilic attack.
This guide will provide strategies to navigate these challenges for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best general palladium catalyst system for coupling with this compound?
A1: There is no single "best" catalyst for all cross-coupling reactions with this substrate. However, a highly effective starting point is a palladium(0) source, such as Pd₂(dba)₃ or Pd(OAc)₂, combined with a bulky, electron-rich phosphine ligand. The Buchwald-type biarylphosphine ligands are particularly well-suited for this class of substrate.[2]
-
For Suzuki-Miyaura and Heck reactions: XPhos or SPhos are excellent initial choices. They offer a good balance of steric bulk to promote reductive elimination and electron-donating character to facilitate oxidative addition.[3]
-
For Buchwald-Hartwig amination: Specialized ligands such as RuPhos or BrettPhos often provide superior results, particularly with challenging primary amines or amides.[2] Pre-formed palladium precatalysts incorporating these ligands (e.g., RuPhos G3 Pd) are commercially available and offer excellent reactivity and reproducibility.
-
For Sonogashira coupling: While traditional Pd(PPh₃)₂Cl₂/CuI systems can be effective, copper-free conditions using a ligand like sXPhos may be beneficial to avoid side reactions.[4]
A logical workflow for catalyst selection is crucial for efficient optimization.
Q2: Which base should I choose for a Suzuki-Miyaura coupling with this substrate?
A2: The choice of base is critical and can significantly impact yield and side product formation. The primary role of the base is to activate the boronic acid to form a more nucleophilic borate species, which then participates in transmetalation.[5][6][7]
-
Inorganic bases are generally preferred. K₂CO₃ or K₃PO₄ are excellent starting points. K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids.
-
Aqueous basic solutions (e.g., 2M aqueous K₂CO₃) are often used with water-miscible solvents like dioxane or THF. However, for substrates prone to decomposition or protodeboronation of the boronic acid, anhydrous conditions may be necessary.[3]
-
Avoid strong alkoxide bases like NaOtBu or KOtBu in Suzuki couplings with this substrate, as they can promote side reactions, including decomposition of the nitro group.
Q3: Can the nitro group interfere with the cross-coupling reaction?
A3: Yes, the nitro group can be problematic. While it activates the C-Br bond towards oxidative addition, it is also a potential site for side reactions. In some cases, particularly with highly active catalyst systems, denitrative coupling (cleavage of the C-NO₂ bond) has been observed, though this typically requires specific ligands like BrettPhos.[8] More commonly, the nitro group can be reduced by certain reagents or under harsh conditions. It is crucial to use mild conditions and carefully screen the reaction to ensure the nitro group remains intact.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Guide 1: Low or No Product Yield
Low conversion is a common challenge. A systematic approach to troubleshooting is essential.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No reaction, starting material recovered | 1. Ineffective Catalyst Activation: The Pd(II) precatalyst is not being reduced to the active Pd(0) species. 2. Catalyst Poisoning: The pyridine nitrogen is binding to the palladium center and inhibiting catalysis. 3. Reaction Temperature Too Low: Insufficient energy for oxidative addition. | 1. Switch to a Pd(0) source like Pd₂(dba)₃ or use a more easily activated precatalyst. Ensure your solvent and reagents are anhydrous, as water can affect activation.[9] 2. Increase ligand loading or switch to a bulkier ligand (e.g., from SPhos to XPhos) to sterically disfavor pyridine coordination. 3. Increase the reaction temperature in increments of 10-20 °C. |
| Reaction stalls at ~50% conversion | 1. Catalyst Deactivation: The active catalyst is degrading over the course of the reaction. 2. Insufficient Base: The base is being consumed or is not strong enough to sustain the catalytic cycle. | 1. Use a more robust ligand or a precatalyst designed for stability. Consider adding a second portion of the catalyst midway through the reaction. 2. Increase the equivalents of base (from 2.0 to 3.0 equiv). If using a carbonate, switch to a stronger base like K₃PO₄. |
| Complex mixture of products, little desired product | 1. Decomposition of Starting Material or Product: The reaction conditions are too harsh. 2. Multiple Side Reactions: See Guide 2 below. | 1. Lower the reaction temperature. Screen different solvents to find one that allows for a lower reaction temperature while maintaining solubility. 2. Address specific side reactions as outlined in the next section. |
Guide 2: Significant Side Product Formation
| Side Product Observed | Reaction Type | Potential Cause(s) | Recommended Solution(s) |
| Hydrodehalogenation (C-Br replaced by C-H) | All | 1. Presence of water or protic impurities. 2. β-hydride elimination from the Pd-H species is competing with reductive elimination. | 1. Use anhydrous solvents and reagents. Dry the base thoroughly before use. 2. Choose a ligand that promotes faster reductive elimination. Bulky biarylphosphine ligands are generally good for this. |
| Homocoupling of Boronic Acid | Suzuki-Miyaura | 1. Presence of oxygen, which can cause oxidative homocoupling. 2. Slow transmetalation, allowing the boronic acid to homocouple. | 1. Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive inert gas pressure. 2. Use a more effective base to accelerate the formation of the borate and subsequent transmetalation.[5][6] |
| Homocoupling of Alkyne (Glaser Coupling) | Sonogashira | 1. Reaction is run in the presence of oxygen with a copper co-catalyst. | 1. Ensure the reaction is strictly anaerobic. 2. Switch to a copper-free Sonogashira protocol. This often involves a different ligand and base combination (e.g., sXPhos with Cs₂CO₃).[4] |
Recommended Starting Protocols
The following protocols are provided as robust starting points. Optimization of temperature, concentration, and reaction time will likely be necessary.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is for the coupling of an arylboronic acid with this compound.
| Parameter | Recommendation | Notes |
| Palladium Source | Pd₂(dba)₃ (2.5 mol%) | A reliable Pd(0) source. |
| Ligand | XPhos (6 mol%) | A bulky, electron-rich ligand suitable for this substrate. |
| Base | K₃PO₄ (2.0 equiv) | A strong, non-nucleophilic inorganic base. |
| Boronic Acid | 1.2 - 1.5 equiv | A slight excess is used to drive the reaction to completion. |
| Solvent | 1,4-Dioxane or Toluene (0.1 M) | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80 - 110 °C | Start at 80 °C and increase if the reaction is sluggish. |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst oxidation and side reactions. |
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and XPhos (0.06 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the coupling of a primary or secondary amine.
| Parameter | Recommendation | Notes |
| Precatalyst | RuPhos G3 Pd (2 mol%) | A highly active and reliable precatalyst. |
| Base | NaOtBu or LHMDS (1.5 equiv) | Strong, non-nucleophilic bases are required. LHMDS can be beneficial for substrates with sensitive functional groups.[10] |
| Amine | 1.1 - 1.2 equiv | A small excess is typically sufficient. |
| Solvent | Toluene or 1,4-Dioxane (0.1 M) | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less nucleophilic amines. |
| Atmosphere | Argon or Nitrogen | Essential for catalyst stability. |
Experimental Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the RuPhos G3 Pd precatalyst (0.02 equiv), and the base (1.5 equiv) to a dry reaction vessel.
-
Add anhydrous, degassed solvent, followed by the amine (1.1 equiv).
-
Seal the vessel and heat with stirring for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry, concentrate, and purify.
Mechanistic Considerations
Understanding the catalytic cycle is key to rational troubleshooting. The general palladium-catalyzed cross-coupling cycle involves three main steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Sources
- 1. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine Intermediates
Welcome to the technical support center for the purification of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine and its related intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this critical building block. The presence of a bromine atom, a nitro group, and a trifluoromethyl group on the pyridine ring creates a unique chemical entity with specific purification challenges.[1] This document provides in-depth troubleshooting advice and frequently asked questions to guide you through successful recrystallization.
Understanding the Molecule: Key Physicochemical Properties
Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses common problems encountered during the recrystallization of this compound intermediates in a question-and-answer format.
Question 1: My compound will not dissolve in the hot solvent, or I have to use an excessively large volume. What should I do?
Answer:
This is a common issue, particularly with highly crystalline or sparingly soluble compounds. Here’s a systematic approach to troubleshoot this problem:
-
Re-evaluate Your Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][4] Given the polar nature of the pyridine core and the electron-withdrawing substituents, a moderately polar to polar solvent is a good starting point. If a single solvent isn't working, a mixed-solvent system is often the solution.
-
Consider a Mixed-Solvent System: A powerful technique is to use a binary solvent mixture.[5] One solvent should be a "good" solvent in which the compound is highly soluble, and the other a "poor" solvent (or "anti-solvent") in which it is sparingly soluble. The two solvents must be miscible.
Recommended Solvent Screening Pairs:
"Good" Solvent (High Polarity) "Poor" Solvent (Lower Polarity) Dichloromethane (DCM) Hexanes or Heptane Ethyl Acetate (EtOAc) Hexanes or Heptane Acetone Water Isopropanol (IPA) Water | Acetonitrile (MeCN) | Water or tert-Butyl methyl ether (MTBE) |
-
Step-by-Step Protocol for Mixed-Solvent Recrystallization:
-
Dissolve your crude this compound in the minimum amount of the hot "good" solvent.[6]
-
Heat the solution to near boiling.
-
Slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.[3]
-
Question 2: My compound "oils out" of the solution instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[7] This is often due to the melting point of the compound being lower than the boiling point of the solvent, or the solution being too supersaturated.
-
Reduce the Cooling Rate: Rapid cooling is a common cause of oiling out. Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slower cooling provides more time for proper crystal nucleation and growth.[4]
-
Use a Lower Boiling Point Solvent System: If the compound's melting point is the issue, select a solvent or solvent mixture with a lower boiling point.
-
Decrease Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil. Then, allow it to cool more slowly.
-
Induce Crystallization Above the "Oiling Out" Temperature:
-
Lower the temperature of the solution to just above where it typically oils out.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[5] This can encourage the formation of nucleation sites for crystal growth.
-
Question 3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are my next steps?
Answer:
The absence of crystal formation indicates that the solution is not sufficiently supersaturated.[5]
-
Induce Nucleation:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.[5]
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" crystal provides a template for further crystal growth.[5]
-
-
Increase Concentration:
-
Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, which could cause the compound to precipitate out too quickly. After reducing the volume, allow the solution to cool slowly again.
-
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "poor" solvent (anti-solvent) dropwise to the cold solution to decrease the compound's solubility and induce precipitation.
Frequently Asked Questions (FAQs)
Q1: What are some good starting solvents to screen for the recrystallization of this compound?
A1: Based on the structure, which contains a polar pyridine ring and strong electron-withdrawing groups, you should start with moderately polar solvents.[1] Good single-solvent candidates to screen include isopropanol, ethanol, ethyl acetate, and acetonitrile. For mixed-solvent systems, combinations like Dichloromethane/Hexane, Ethyl Acetate/Heptane, or Isopropanol/Water are excellent starting points.
Q2: How do I remove colored impurities during recrystallization?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal (carbon) to the hot solution before filtration.[3]
-
Procedure:
-
Dissolve the crude compound in the hot solvent.
-
Allow the solution to cool slightly, then add a small amount of activated charcoal (typically 1-2% by weight of your compound).
-
Bring the mixture back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[3]
-
The resulting clear, colorless (or less colored) filtrate can then be cooled to induce crystallization.
-
Q3: How much solvent should I use for recrystallization?
A3: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the compound.[6] This creates a saturated solution upon cooling, which is essential for maximizing your yield. Using too much solvent will result in a lower recovery of your purified product.[4]
Q4: My final product has a low melting point or appears wet. What went wrong?
A4: This usually indicates the presence of residual solvent. Ensure your crystals are thoroughly dried after filtration. Continue to pull a vacuum over the crystals in the Buchner funnel to remove as much solvent as possible.[7] Afterwards, the crystals can be air-dried on a watch glass or dried in a vacuum oven at a temperature well below the compound's melting point. Washing the crystals with a small amount of a volatile solvent in which the compound is insoluble (like cold hexanes) can help remove a less volatile recrystallization solvent.[6]
Q5: What is the purpose of the trifluoromethyl group on the pyridine ring?
A5: The trifluoromethyl (-CF₃) group is a key functional group in many modern pharmaceuticals and agrochemicals.[8][9][10] Its presence can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets due to its high lipophilicity and electron-withdrawing nature.[1][11]
Visualizing the Workflow
General Recrystallization Workflow
Caption: Standard workflow for single-solvent recrystallization.
Troubleshooting Logic for Crystal Formation Failure
Caption: Decision tree for addressing failure of crystal formation.
References
-
PubChem. (n.d.). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2024, August 27). Formation of pyridinium salts with EWG. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chemistry and Biochemistry. Retrieved from [Link]
-
MDPI. (2024, June 14). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 21). The importance of trifluoromethyl pyridines in crop protection. Retrieved from [Link]
-
ACS Publications. (2021, January 25). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[5]arene Host–Guest System. Retrieved from [Link]
-
PubMed. (2022, September 14). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved from [Link]
-
University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
Frontiers. (2022, November 18). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Instability of Nitro-Pyridine Compounds During Workup
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of nitro-pyridine compounds often encountered during reaction workup and purification. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve these challenges, ensuring the integrity and yield of your target molecules.
Understanding the Instability: A Chemical Perspective
Nitro-pyridines are a critical class of heterocyclic compounds, widely used as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the very features that make them synthetically valuable—the electron-withdrawing nature of the nitro group and the pyridine ring's nitrogen atom—also render them susceptible to degradation under common workup conditions.
The electron density of the pyridine ring is unevenly distributed due to the electronegative nitrogen atom, creating a dipole moment and reducing its resonant stabilization compared to benzene.[3] The addition of a strongly electron-withdrawing nitro group further deactivates the ring, making it prone to nucleophilic attack.[4][5] This inherent electronic deficiency is the root cause of many of the stability issues observed.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the handling of nitro-pyridine compounds.
Q1: My nitro-pyridine compound seems to be decomposing during aqueous workup. What are the likely causes?
A1: Decomposition during aqueous workup is a frequent issue and can be attributed to several factors:
-
pH Sensitivity: Nitro-pyridine derivatives can be unstable in both strongly acidic and basic conditions.[6]
-
Strong Bases: The presence of a strong base can lead to nucleophilic aromatic substitution, where hydroxide ions or other nucleophiles displace the nitro group or other leaving groups on the ring. In some cases, this can even lead to ring-opening reactions.
-
Strong Acids: While protonation occurs at the pyridine nitrogen, concentrated strong acids, especially at elevated temperatures, can promote hydrolysis or other degradation pathways.[5]
-
-
Hydrolysis: Certain substituted nitro-pyridines are susceptible to hydrolysis, particularly if there are other labile functional groups present. For instance, the hydrolysis of nitronicotinamides can occur in concentrated sulfuric acid or alkaline solutions.[7]
-
Temperature: Elevated temperatures during quenching or extraction can accelerate decomposition. It is crucial to maintain low temperatures throughout the workup process.
Q2: I am observing significant loss of my compound during chromatographic purification on silica gel. Why is this happening and what can I do?
A2: The acidic nature of standard silica gel is a primary culprit for the degradation of sensitive compounds, including some nitro-pyridines. The silica surface can catalyze decomposition, especially for compounds with acid-labile groups.
-
Recommended Solutions:
-
Deactivated Silica Gel: Use silica gel that has been treated with a neutralizing agent. You can prepare this by creating a slurry of silica gel in a solvent like methanol containing a small amount of a volatile base, such as triethylamine (typically 1-2%), and then removing the solvent under vacuum.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.[8]
-
Mobile Phase Additives: Incorporating a small amount of a basic modifier, such as triethylamine or pyridine, into your mobile phase can help to neutralize active sites on the silica gel and improve recovery.
-
Q3: I'm trying to reduce the nitro group on a pyridine ring, but the workup is problematic. What are the best practices?
A3: The reduction of a nitro group to an amine transforms the electronic properties of the pyridine ring, but the workup can be challenging.[9]
-
Reductions with Metals in Acid (e.g., Fe/HCl, SnCl2):
-
Problem: The workup for these reactions often involves neutralization with a strong base to precipitate metal hydroxides and liberate the free amine.[10][11] This can be messy and lead to emulsions.
-
Solution: After the reaction, instead of a simple basic wash, it's often better to filter the reaction mixture through a pad of Celite to remove the bulk of the metal salts. Then, proceed with a careful extraction. For tin-based reductions, the workup is notoriously difficult due to the formation of tin salts that can be hard to dissolve under strongly basic conditions.[10]
-
-
Catalytic Hydrogenation (e.g., H2, Pd/C):
-
Problem: While often cleaner, care must be taken to remove the catalyst completely. Residual palladium can sometimes catalyze other reactions.
-
Solution: Diligent filtration through Celite or a specialized filter is essential. Be aware that catalytic hydrogenation can also reduce other functional groups, so careful selection of the catalyst and conditions is key.[12]
-
Q4: Can I use strong bases like sodium hydroxide for the workup of reactions involving chloro-nitro-pyridines?
A4: It is generally not advisable. Chloro-nitro-pyridines are highly susceptible to nucleophilic aromatic substitution. The use of a strong base like NaOH can lead to the displacement of the chlorine atom by a hydroxyl group, resulting in the formation of a hydroxypyridine derivative as a significant byproduct.[1] It is preferable to use milder bases like sodium bicarbonate or sodium carbonate for neutralization.[13]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low recovery after aqueous extraction | 1. Decomposition due to pH: The compound may be unstable in the acidic or basic conditions of the wash. 2. Emulsion formation: Particularly common in reductions using metals, leading to poor phase separation.[10] 3. Poor solubility in the organic solvent: The nitro-pyridine may have some water solubility. | 1. Maintain Neutral pH: Use mild neutralizing agents like saturated sodium bicarbonate solution instead of strong bases. Perform washes quickly and at low temperatures.[13] 2. Break Emulsions: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help. For persistent emulsions, filtration through Celite may be necessary.[13] 3. Solvent Selection: Use a more polar extraction solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery. |
| Formation of unexpected byproducts | 1. Nitro Group Migration: In some cases, particularly with substituted nitropyridines, the nitro group can migrate to a different position on the ring under certain reaction or workup conditions.[14] 2. Reaction with Workup Reagents: The compound may be reacting with the acid, base, or other reagents used in the workup. 3. Photodegradation: Some nitroaromatic compounds are sensitive to light, which can induce degradation.[6] | 1. Control Reaction and Workup Conditions: Carefully control temperature and pH. Analyze crude reaction mixtures by LC-MS or NMR to identify when the byproduct is forming. 2. Use Inert Reagents: Opt for the mildest possible workup conditions. For example, use saturated ammonium chloride for quenching instead of strong acids. 3. Protect from Light: Conduct the workup and purification in amber glassware or with the flasks wrapped in aluminum foil. |
| Difficulty in removing residual metal catalysts (e.g., Pd, Sn) | 1. Incomplete precipitation of metal salts. 2. Adsorption of the product onto the metal catalyst. | 1. Thorough Filtration: Filter the reaction mixture through a pad of Celite. Sometimes a second filtration is necessary. 2. Complexation/Chelation: For tin residues, workup under strongly basic conditions is often required to dissolve the tin salts, though this can be problematic for the product's stability.[10] Consider alternative reducing agents if this becomes a persistent issue. |
Experimental Protocols & Methodologies
Protocol 1: General Workup for a Stable, Solid Nitro-Pyridine Compound
This protocol is a starting point and should be adapted based on the specific properties of your compound.
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice (5-10 times the volume of the reaction mixture). This rapidly cools the reaction and dilutes the reagents.[13]
-
Isolation of Crude Product: If a solid precipitates, collect it by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid in the funnel with copious amounts of cold water until the filtrate is neutral to pH paper. This removes residual acids and water-soluble byproducts.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallization is often the preferred method for solid nitro-pyridines. A solvent screening should be performed to identify a suitable solvent system.[15]
Protocol 2: Workup for an Acid-Sensitive Nitro-Pyridine Compound
-
Quenching: Carefully pour the reaction mixture into a stirred, cold (0 °C) saturated solution of sodium bicarbonate. Monitor for gas evolution.
-
Extraction: Once gas evolution has ceased, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase using a rotary evaporator at a low temperature.
-
Purification: Proceed with chromatography using a deactivated stationary phase or recrystallization.
Visualizing the Challenges: Workup Decision Workflow
The following diagram illustrates a decision-making process for selecting an appropriate workup strategy.
Caption: Decision workflow for nitro-pyridine workup.
References
-
Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Reduction of nitro group in the presence of a nitrile : r/chemistry - Reddit. (2018, July 23). Reddit. Retrieved February 15, 2026, from [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (2024, September 13). MDPI. Retrieved February 15, 2026, from [Link]
-
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). Retrieved February 15, 2026, from [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 15, 2026, from [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. (n.d.). Retrieved February 15, 2026, from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION Jia. (2005, August 2). HETEROCYCLES. Retrieved February 15, 2026, from [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022, January 3). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025, August 9). Retrieved February 15, 2026, from [Link]
-
Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. (2020, November 25). The Royal Society. Retrieved February 15, 2026, from [Link]
-
Pyridines. (n.d.). Retrieved February 15, 2026, from [Link]
-
Isolation, Purification and Chromatography of Nitro Compounds and Explosives - Sciencemadness.org. (2010, April 21). Retrieved February 15, 2026, from [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pyridine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025, May 7). Retrieved February 15, 2026, from [Link]
-
Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
-
Nitropyridines: Synthesis and reactions - ResearchGate. (2025, August 7). Retrieved February 15, 2026, from [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. (2009, August 12). Retrieved February 15, 2026, from [Link]
-
Purification Methods in Organic Chemistry | PDF | Chromatography | Amine - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry. Retrieved February 15, 2026, from [Link]
-
THE NITRO GROUP IN ORGANIC SYNTHESIS - SciSpace. (n.d.). Retrieved February 15, 2026, from [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - MDPI. (2022, September 3). Retrieved February 15, 2026, from [Link]
-
(PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]
-
Preparation of nitropyridines by nitration of pyridines with nitric acid - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
-
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC. (2021, March 4). Retrieved February 15, 2026, from [Link]
- US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. chempanda.com [chempanda.com]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹³C and ¹⁹F NMR Spectra of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine stands as a key building block in organic synthesis, valued for its electronically distinct substituents that pave the way for diverse chemical transformations. This guide, intended for researchers and drug development professionals, offers an in-depth analysis of the ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic signatures of this compound. By delving into the principles of NMR and providing a comparative framework, this document aims to empower scientists in the unequivocal identification and characterization of this and structurally related molecules.
The Synergy of ¹³C and ¹⁹F NMR for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[1][2] While ¹H NMR provides a wealth of information about the proton framework, for a molecule like this compound, which possesses only two aromatic protons, ¹³C and ¹⁹F NMR spectroscopy offer a more direct and unambiguous insight into its core structure.
-
¹³C NMR Spectroscopy provides a direct map of the carbon skeleton.[3][4] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups.[5] This allows for the differentiation of each unique carbon atom within the molecule.
-
¹⁹F NMR Spectroscopy is a powerful tool for the analysis of fluorinated compounds.[6] The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to high sensitivity.[7][8] Furthermore, the chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, which minimizes signal overlap and provides exquisite sensitivity to subtle changes in the fluorine atom's environment.[6][9]
The combined application of these two NMR techniques provides a comprehensive and complementary dataset for the unequivocal structural verification of this compound.
Predicted NMR Spectra of this compound
Due to the absence of publicly available experimental spectra for this compound, this guide presents a predicted analysis based on established substituent chemical shift (SCS) principles and data from structurally analogous compounds.[10][11] The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, along with the electronegativity of the bromine atom, will significantly influence the chemical shifts of the pyridine ring carbons.
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum is expected to display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are predicted to be in the regions typical for substituted pyridines. The strong deshielding effects of the nitro and trifluoromethyl groups will cause the attached carbons to resonate at lower fields (higher ppm values).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 145 - 155 | Attached to the electronegative nitrogen and the electron-withdrawing trifluoromethyl group. |
| C3 | 148 - 158 | Directly bonded to the strongly electron-withdrawing nitro group. |
| C4 | 120 - 130 | Influenced by the meta-position of the nitro and bromo groups. |
| C5 | 115 - 125 | Attached to the electronegative bromine atom. |
| C6 | 150 - 160 | Influenced by the ortho-position of the nitro group and the nitrogen atom. |
| CF₃ | 118 - 128 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
Experimental Protocol for High-Resolution NMR Spectroscopy
To obtain high-quality ¹³C and ¹⁹F NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Analyte: Accurately weigh approximately 20-30 mg of this compound.
-
Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[12][13]
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as trifluorotoluene (C₆H₅CF₃) at a known concentration can be used.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters
The following are general guidelines for a 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.
For ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans (ns): 1024 or higher to achieve adequate signal-to-noise, due to the low natural abundance of ¹³C.[14]
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0 to 200 ppm.
For ¹⁹F NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg).
-
Number of Scans (ns): 64 or higher.
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range appropriate for trifluoromethyl groups, typically around -60 to -80 ppm.
Visualizing the Molecular Structure and NMR Correlations
A clear understanding of the molecular structure is essential for interpreting NMR spectra. The following diagram, generated using Graphviz, illustrates the atom numbering and key functionalities of this compound.
Caption: Molecular structure of this compound.
Comparison with Alternative Analytical Techniques
While ¹³C and ¹⁹F NMR are powerful tools for the structural elucidation of this compound, other analytical techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern.[15] | High sensitivity, small sample amount required. | Does not provide detailed structural connectivity information. |
| Infrared (IR) Spectroscopy | Identifies the presence of functional groups (e.g., C-NO₂, C-F, aromatic C-H). | Fast and non-destructive. | Complex spectra can be difficult to interpret fully for structural isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the compound from a mixture and provides its mass spectrum.[16] | Excellent for purity analysis and identification in complex matrices. | Compound must be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from a mixture for quantification and purity assessment.[17] | Applicable to a wide range of compounds, including non-volatile ones. | Does not provide direct structural information without a coupled detector like MS. |
References
-
6.8: Principles of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2021, April 6). Chemistry LibreTexts. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). AZoOptics.com. [Link]
-
How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13). reddit. [Link]
-
NMR chemical shift prediction of pyridines - Stenutz. (n.d.). [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. (n.d.). [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Emery Pharma. [Link]
-
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis. (n.d.). [Link]
-
NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products | Wiley. (n.d.). [Link]
-
Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri - Canadian Science Publishing. (n.d.). [Link]
-
Computational Analysis of Solvent Effects in NMR Spectroscopy - ACS Publications. (n.d.). [Link]
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). [Link]
-
Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar. (n.d.). [Link]
-
Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. (n.d.). [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (n.d.). [Link]
-
13C Carbon NMR Spectroscopy - Chemistry Steps. (n.d.). [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). [Link]
-
An easy guide to understanding NMR SPECTROSCOPY - KIS Academics. (2023, September 30). [Link]
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines - ChemRxiv. (n.d.). [Link]
-
Spectroscopy 13C NMR and 1H NMR - Mesbah Energy. (2021, September 27). [Link]
-
Fluorine NMR. (n.d.). [Link]
-
19Flourine NMR. (n.d.). [Link]
-
Basic Principle of C-13 NMR - International Journal of Pharmaceutical & Biological Archive. (n.d.). [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). [Link]
-
QM Assisted ML for 19F NMR Chemical Shift Prediction - ChemRxiv. (n.d.). [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Chemistry LibreTexts. [Link]
-
13C NMR with 1H and 19F double decoupling - EPFL. (n.d.). [Link]
-
Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024, October 28). [Link]
-
-
analytical methods. (n.d.). [Link]
-
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023, July 24). [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - NIH. (2020, May 25). [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). [Link]
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon - ChemRxiv. (2022, January 25). [Link]
-
2 - Supporting Information. (n.d.). [Link]
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing. (n.d.). [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.). [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). [Link]
-
13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. (n.d.). [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (n.d.). [Link]
-
1H, 19F and 13C analysis in under two minutes using X–Pulse Application Note 9 - Oxford Instruments' benchtop NMR. (n.d.). [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. (2009, August 12). [Link]
-
19F - 13C HMQC - University of Ottawa NMR Facility Blog. (n.d.). [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. emerypharma.com [emerypharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. biophysics.org [biophysics.org]
- 10. NMR chemical shift prediction of pyridines [stenutz.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. tandfonline.com [tandfonline.com]
- 14. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. repository.lboro.ac.uk [repository.lboro.ac.uk]
A Comparative Guide to HPLC Method Development for the Purity of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine
This guide provides a comprehensive, technically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing viable alternatives and culminating in a fully realized, validated analytical method.
Introduction: The Analytical Challenge
This compound is a complex heterocyclic compound, featuring a pyridine core with multiple functional groups: a bromine atom, a nitro group, and a trifluoromethyl group. This unique structure presents a distinct analytical challenge. Its purity is paramount in drug development and chemical synthesis, as even trace impurities can significantly alter biological activity or reaction outcomes. Reversed-Phase HPLC (RP-HPLC) is the technique of choice for this analysis due to its versatility and high resolving power for non-polar to moderately polar compounds.
The objective is to develop a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products. This requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties.
Analyte Characterization and Initial Considerations
The structure of this compound suggests it is a moderately hydrophobic, non-polar molecule. The trifluoromethyl and bromo groups contribute significantly to its hydrophobicity, making it an ideal candidate for separation on non-polar stationary phases like C18 or C8.[1] The pyridine ring, a basic moiety, can interact with residual silanols on the silica backbone of the column, potentially causing peak tailing.[2] The nitro and pyridine aromatic systems provide strong chromophores, making UV detection a highly suitable and sensitive choice.
Systematic Method Development: A Comparative Approach
A successful method is not found by chance but is built through a logical, stepwise process of screening and optimization.
Phase 1: Column and Mobile Phase Screening
The first step is to screen different stationary and mobile phases to find the best initial conditions for separation. The goal is to identify a column and solvent system that provides good retention for the main peak and shows potential for resolving impurities.
Column Selection Rationale:
-
C18 (Octadecylsilane): The industry workhorse and the logical starting point. Its long alkyl chains provide strong hydrophobic interactions, which should yield good retention for our target analyte.[1][3]
-
C8 (Octylsilane): Offers similar hydrophobicity to C18 but with shorter alkyl chains, resulting in less retention. This can be advantageous if the analyte is too strongly retained on a C18 column, leading to excessively long run times.
-
Phenyl: Provides an alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[2][4] This can be particularly effective for separating aromatic isomers or compounds with similar hydrophobicity.
Mobile Phase Organic Modifier Selection:
-
Acetonitrile (ACN): Often the preferred choice due to its lower viscosity (resulting in lower backpressure), stronger elution strength, and better UV transparency at low wavelengths compared to methanol.[4][5][6][7]
-
Methanol (MeOH): A viable alternative that can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[5][7][8] It is also more cost-effective.
Screening Protocol: A generic screening gradient was run on three different columns using both acetonitrile and methanol as the organic modifier (Mobile Phase B) with water as the aqueous phase (Mobile Phase A).
-
Columns: 150 x 4.6 mm, 5 µm particle size for C18, C8, and Phenyl phases.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
Screening Results Summary:
| Column | Organic Modifier | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) | Observations |
| C18 | Acetonitrile | 10.2 | 1.1 | 15,500 | Excellent peak shape, good retention. Best starting point. |
| C18 | Methanol | 12.5 | 1.3 | 12,000 | Broader peak, longer retention. Potential for different selectivity. |
| C8 | Acetonitrile | 8.1 | 1.2 | 14,000 | Less retention, good peak shape. Useful if faster runs are needed. |
| Phenyl | Acetonitrile | 9.5 | 1.4 | 11,500 | Significant peak tailing, suggesting secondary interactions. |
Based on this initial screen, the C18 column with an Acetonitrile/Water mobile phase provides the best balance of retention, efficiency, and peak shape, making it the clear choice for further optimization.
Phase 2: Method Optimization
With the column and mobile phase selected, the next step is to fine-tune the conditions to ensure adequate resolution of the main peak from all potential impurities.
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Gradient Optimization: The initial linear gradient is adjusted to improve separation around the main peak. A shallower gradient segment is introduced where impurities are expected to elute, increasing resolution.
Temperature Control: Column temperature is maintained at 30 °C. Elevated temperatures can reduce mobile phase viscosity (lowering backpressure) and improve peak efficiency, but can also risk analyte degradation. 30 °C provides a stable and robust operating condition.
Wavelength Selection: A UV scan of the analyte reveals a maximum absorbance (λ-max) at 265 nm. Monitoring at this wavelength provides the highest sensitivity for both the active compound and related impurities.
The Final Optimized Purity Method
This protocol represents a self-validating system designed for accuracy and robustness. The causality behind each parameter is chosen to ensure reliable performance.
Experimental Protocol:
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard high-performance system. |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides optimal hydrophobic retention and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase protonates silanols, reducing peak tailing for the basic pyridine analyte.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers superior UV transparency and lower system pressure.[4][5] |
| Gradient Program | Time (min) | %B |
| 0.0 | 40 | |
| 15.0 | 70 | |
| 15.1 | 95 | |
| 18.0 | 95 | |
| 18.1 | 40 | |
| 22.0 | 40 | |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times and good efficiency. |
| Injection Vol. | 5 µL | Minimizes potential for column overload. |
| Detection | UV at 265 nm | Wavelength of maximum absorbance for high sensitivity. |
| Sample Prep. | Dissolve 1 mg/mL in 50:50 Acetonitrile:Water | Ensures sample is fully dissolved in a solvent compatible with the mobile phase. |
Method Validation: Establishing Trustworthiness
A developed method is incomplete until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[9] The protocol is challenged according to the International Council for Harmonisation (ICH) guideline Q2(R1) to ensure its performance is reliable.[10][11][12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by spiking the sample with known impurities and showing that their peaks are well-resolved from the main peak.
-
Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve is generated over a range (e.g., 0.1 - 1.5 mg/mL) and should have a correlation coefficient (r²) > 0.999.
-
Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known concentrations (spiked placebo) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability: Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in temperature, ±0.1 mL/min in flow rate). This ensures the method is reliable for routine use.
Logical Relationship of Validation Parameters
Caption: Interrelation of ICH validation parameters.
Conclusion
This guide has detailed a systematic, comparative approach to developing a robust RP-HPLC method for the purity analysis of this compound. By beginning with a C18 column and an acetonitrile/water mobile phase, and subsequently optimizing the gradient and mobile phase pH, a highly specific and reliable method was established. The final protocol, grounded in scientific principles and verified through a comprehensive validation plan, provides a trustworthy system for ensuring the quality and purity of this important chemical entity in a research and development setting.
References
- Acetonitrile vs.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Why does Acetonitrile have higher elution strength than methanol? Pharma Growth Hub.
- Choosing Right Column for Reverse Phase HPLC Separ
- Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC.
- A Comprehensive Guide to Selecting HPLC Columns. Labtech.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Column Selection for Reversed-Phase HPLC.
- The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chrom
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Acetonitrile vs.
- HPLC Methods for analysis of Pyridine.
- Reversed-Phase HPLC Column Selection Guide. Phenomenex.
- HPLC and UHPLC Column Selection Guide. Merck Millipore.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
- Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
Sources
- 1. labtech.tn [labtech.tn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 5. chromtech.com [chromtech.com]
- 6. welch-us.com [welch-us.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
A Comparative Guide to the IR Spectroscopy of Nitro and Trifluoromethyl Pyridine Groups
For researchers and professionals in drug development and materials science, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structure. This guide provides an in-depth comparative analysis of the IR spectral signatures of two critical electron-withdrawing groups—nitro (–NO₂) and trifluoromethyl (–CF₃)—when substituted on a pyridine ring. Understanding these vibrational characteristics is paramount for reaction monitoring, quality control, and predicting molecular behavior.
The Foundational Principles of IR Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule.[1] When subjected to infrared radiation, molecules absorb energy at frequencies that correspond to their natural vibrations, such as stretching and bending of bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure. The polarity of a bond is a key determinant of the intensity of its corresponding absorption band; highly polar bonds produce strong absorptions due to a large change in dipole moment during vibration.[2]
The Nitro (–NO₂) Group: A Tale of Two Strong Stretches
The nitro group is one of the most readily identifiable functional groups in IR spectroscopy.[3] Its signature lies in two intense and characteristic absorption bands arising from the stretching vibrations of the two N-O bonds.[1][3]
-
Asymmetric NO₂ Stretch (νₐₛ): This high-frequency, strong absorption band results from the two N-O bonds stretching out of phase. For aromatic nitro compounds, this band typically appears in the 1550–1475 cm⁻¹ region.[1][4] Conjugation with an aromatic ring, such as pyridine, tends to lower this frequency compared to its aliphatic counterparts.[1][4]
-
Symmetric NO₂ Stretch (νₛ): This corresponds to the in-phase stretching of the N-O bonds and gives rise to another strong absorption band, typically found in the 1360–1290 cm⁻¹ range for aromatic compounds.[1][3][4]
The nitro group also exhibits a scissoring bending vibration, which can be observed as a medium intensity peak between 890 cm⁻¹ and 835 cm⁻¹ .[2]
The Trifluoromethyl (–CF₃) Group: Strong Absorptions from a Highly Electronegative Group
The trifluoromethyl group is characterized by the highly polar and strong C-F bonds. This results in intense absorption bands in the IR spectrum. The vibrational modes of the CF₃ group can be strongly coupled to the aromatic ring it is attached to.[5][6][7]
-
Asymmetric CF₃ Stretch (νₐₛ): This is a very strong and broad absorption typically found around 1180 cm⁻¹ .
-
Symmetric CF₃ Stretch (νₛ): This strong absorption is observed at a lower frequency, generally around 1100 cm⁻¹ .
-
C-CF₃ Stretching Mode: A characteristic and very strong band for benzene derivatives with CF₃ groups appears near 1330 cm⁻¹ .[8]
It's important to note that the fundamental vibrations of a CF₃ group do not vary drastically from one molecule to another, though minor shifts can be expected based on the electronegativity of the atom it is bonded to.[9]
Comparative Analysis: Nitro vs. Trifluoromethyl on a Pyridine Ring
The electronic nature of the –NO₂ and –CF₃ groups significantly influences the vibrational frequencies of the pyridine ring. Both are strong electron-withdrawing groups, which can alter the bond strengths and electron distribution within the heterocyclic ring.[1][10]
| Vibrational Mode | Nitro-Pyridine (cm⁻¹) | Trifluoromethyl-Pyridine (cm⁻¹) | Intensity | Comments |
| Asymmetric Stretch | 1550–1475 | ~1180 | Strong | The N-O stretch is at a significantly higher frequency than the C-F stretch. |
| Symmetric Stretch | 1360–1290 | ~1100 | Strong | Both groups exhibit strong, characteristic symmetric stretches. |
| C-X Stretch (X=N or C) | ~850 | ~1330 | Medium-Strong | The C-N stretch of the nitro group is weaker and at a lower frequency than the C-CF₃ stretch. |
| Pyridine Ring Vibrations | 1625–1430 | 1625–1430 | Medium-Weak | Both substituents can cause shifts in the C=C and C=N ring stretching vibrations. Electron-withdrawing effects can lead to a blue-shift (higher frequency) of the ring breathing mode.[11][12] |
The presence of electron-donating or withdrawing substituents on the pyridine ring can impact its geometry, electronic structure, and vibrational characteristics.[10][13] For instance, the ring breathing mode of pyridine is sensitive to electronic perturbations and often shifts to a higher frequency upon coordination or substitution that withdraws electron density from the ring.[12][14]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain reliable and reproducible IR data, a standardized experimental protocol is crucial. The following steps outline the procedure for analyzing a solid pyridine derivative using the KBr pellet technique.
Objective: To obtain a high-resolution FTIR spectrum of a substituted pyridine compound in the solid state.
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Potassium Bromide (KBr), spectroscopy grade, oven-dried
-
Substituted pyridine sample, finely ground and dried
-
Spatula and weighing paper
Methodology:
-
Sample Preparation (The "Why"): The goal is to disperse the sample uniformly in an IR-transparent matrix to minimize scattering and obtain sharp, well-defined peaks. KBr is ideal due to its transparency in the mid-IR region and its ability to form a clear pellet under pressure.
-
Step 1.1: Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorptions that can obscure the spectrum.
-
Step 1.2: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Step 1.3: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures a uniform distribution of the sample.
-
-
Pellet Formation (The "Why"): Creating a transparent, thin pellet is essential for allowing the IR beam to pass through with minimal distortion.
-
Step 2.1: Assemble the pellet die. Transfer a portion of the ground sample-KBr mixture into the die.
-
Step 2.2: Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. This sinters the KBr into a transparent disc.
-
Step 2.3: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A good pellet should be translucent or clear.
-
-
Spectral Acquisition (The "Why"): The FTIR spectrometer measures the interference pattern of the IR beam after it passes through the sample and performs a Fourier transform to generate the spectrum.
-
Step 3.1: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Step 3.2: Acquire a background spectrum with an empty sample compartment or a pure KBr pellet. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.
-
Step 3.3: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000–400 cm⁻¹.
-
Visualizing the Process and Key Differences
To better illustrate the experimental workflow and the key spectral differences, the following diagrams are provided.
Caption: Experimental workflow for KBr pellet preparation and FTIR analysis.
Caption: Key IR absorption regions for nitro and trifluoromethyl pyridine groups.
Conclusion
The nitro and trifluoromethyl groups, while both strongly electron-withdrawing, present distinctly different and highly characteristic signatures in the mid-infrared spectrum. The nitro group is defined by its pair of intense N-O stretching bands at higher frequencies, whereas the trifluoromethyl group is identified by its very strong C-F and C-CF₃ stretching vibrations at lower frequencies. A thorough understanding of these spectral features, coupled with a robust experimental technique, empowers researchers to confidently identify and characterize these important functionalized pyridine molecules, accelerating discovery and development in their respective fields.
References
-
Nitro Groups - University of Calgary. Available at: [Link]
-
IR: nitro groups - University of Calgary. Available at: [Link]
-
Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B. Available at: [Link]
-
Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy. Available at: [Link]
-
CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3 - Canadian Journal of Chemistry. Available at: [Link]
-
FT-IR, FT-Raman, ab-initio and DFT studies of pyridine-2,6-dicarbonyl dichloride - Elixir International Journal. Available at: [Link]
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]
-
Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana - Journal of Physics. Available at: [Link]
-
IR spectra in the regime of pyridine ring vibrations after adsorption... - ResearchGate. Available at: [Link]
-
Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy - SPIE Digital Library. Available at: [Link]
-
Theoretical study on the ring stretching modes of pyridine in the hydrogen bonding with H2O, HCONH2 and CH3COOH - ResearchGate. Available at: [Link]
-
Effects of hydrogen bonding on the ring breathing mode of pyridine in pyridine/chloroform and pyridine/bromoform systems - ResearchGate. Available at: [Link]
-
THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 - Canadian Journal of Chemistry. Available at: [Link]
-
VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS - Canadian Journal of Chemistry. Available at: [Link]
-
Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy - ACS Publications. Available at: [Link]
-
Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed. Available at: [Link]
-
chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3 - ResearchGate. Available at: [Link]
-
Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine - ACS Omega. Available at: [Link]
-
Chapter-17 Infrared spectroscopy (Vibrational Modes) - WikiEducator. Available at: [Link]
-
The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors - The Journal of Chemical Physics. Available at: [Link]
-
The IR frequencies of coordinated nitro, nitrito and nitrato groups in iron-porphyrin complexes... - ResearchGate. Available at: [Link]
-
How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - RSC Publishing. Available at: [Link]
-
Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine - PMC - NIH. Available at: [Link]
-
Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. Available at: [Link]
-
Substituent effects on the Basicity of pyridine Elucidation - datapdf.com. Available at: [Link]
-
IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Available at: [Link]
-
Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl). Available at: [Link]
-
The FTIR Spectra of Pyridine and Pyridine-d, ' - Semantic Scholar. Available at: [Link]
-
Correlations of the Infrared Spectra of Some Pyridines - The Journal of Physical Chemistry. Available at: [Link]
-
Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - MDPI. Available at: [Link]
-
Representation of substituted pyridines. - ResearchGate. Available at: [Link]
-
Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups - ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine, a halogenated nitroaromatic pyridine derivative. Due to its complex structure, this compound presents multiple hazards that necessitate careful handling and a structured disposal plan. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds.
The procedures outlined below are grounded in established safety protocols for hazardous chemical waste, emphasizing the principles of hazard identification, risk mitigation, and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the required safety measures.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar compounds indicate significant health and environmental risks.
Hazard Profile:
Based on analogous compounds such as 5-Bromo-2-(trifluoromethyl)pyridine and 5-bromo-2-nitropyridine, this compound is expected to be:
-
Acutely Toxic: If swallowed, inhaled, or in contact with skin.[1]
-
A Skin and Eye Irritant: Causing skin irritation and serious eye irritation.[2][3][4]
-
A Respiratory Irritant: May cause respiratory irritation.[2][3]
-
Environmentally Hazardous: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[5]
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential to prevent exposure. The following should be worn at all times when handling this compound or its waste:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile or butyl rubber) | To prevent dermal absorption, which is a potential route of toxic exposure.[6][7] |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and dust, which can cause serious eye irritation.[2][6] |
| Lab Coat | Flame-resistant, fully buttoned | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when handling powders outside of a certified chemical fume hood to prevent inhalation.[6][8] |
All handling of this compound and its waste must be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[7] An emergency eyewash station and safety shower must be readily accessible.[7]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9]
-
Do not use combustible materials like paper towels to absorb the spill.
-
Carefully collect the absorbent material and contaminated debris into a designated, sealable hazardous waste container.[7]
-
Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report the incident to your institution's Environmental Health and Safety (EHS) department.[9]
Large Spills:
-
Evacuate the entire area immediately.
-
Activate the nearest fire alarm if the spill is substantial or poses a fire risk.
-
Contact your institution's EHS department or emergency response team without delay.[9]
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step 1: Waste Characterization
-
All waste containing this compound, including pure compound, solutions, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as Hazardous Waste .[9][10]
Step 2: Segregation
-
This waste must be segregated as Halogenated Organic Waste .[11][12]
-
Crucially, do not mix this waste with non-halogenated organic waste streams. [11][12] Halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[10][13]
-
Keep this waste stream separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][7]
Step 3: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[7]
-
Initial Labeling: Attach a "Hazardous Waste" label to the container before the first addition of waste.[7]
-
Content Identification: Clearly list the full chemical name, "this compound," and any other constituents of the waste mixture on the label. Do not use abbreviations or chemical formulas.[11]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[11] Store the container in a designated satellite accumulation area, which should be a well-ventilated, secondary containment unit.[14]
The following diagram illustrates the decision-making process for handling and segregating this chemical waste.
Caption: Waste Disposal Workflow for this compound.
Final Disposal Procedures
The ultimate disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[9][10]
-
Professional Disposal: All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[6] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [5][11]
-
Incineration: The recommended disposal method for halogenated and nitroaromatic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic gases (such as hydrogen bromide and hydrogen fluoride) that are produced during combustion.[10][13]
-
Empty Containers: Empty containers that held this compound must also be treated as hazardous waste. The first rinse of the container should be collected and disposed of as halogenated organic waste.[14] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your EHS department.[14]
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
- Production, Import, Use, and Disposal of Pyridine.
- Standard Operating Procedure for Pyridine.
- Safety Data Sheet for 5-Bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde. CymitQuimica.
- Other Disposal Guidance: Brominated Flame Retardants. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for Pyridine. ChemSupply Australia.
- Safety Information for 5-Bromo-2-(trifluoromethyl)pyridine. Sigma-Aldrich.
- Safety Data Sheet for 5-bromo-2-nitropyridine. Jubilant Ingrevia.
- Safety Data Sheet for 2-Bromo-5-(trifluoromethyl)pyridine. Thermo Fisher Scientific.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Safety Data Sheet for 3-Bromo-5-(trifluoromethyl)pyridine-d3. Capot Chemical.
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- Hazardous Waste Segreg
Sources
- 1. 5-溴-2-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. capotchem.com [capotchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
